molecular formula C24H17ClN2O3 B11291950 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11291950
M. Wt: 416.9 g/mol
InChI Key: RDNJCLMKVHODSF-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a benzofuropyrimidine dione derivative characterized by a fused benzofuran-pyrimidine core and dual benzyl/4-chlorobenzyl substituents at positions 1 and 3. This structural motif places it within a broader class of pyrimidine-2,4-dione derivatives, which are renowned for diverse biological activities, including enzyme inhibition, antiviral, and antioxidant effects . Synthetic routes for such compounds often involve Wittig reactions or condensation strategies, as evidenced by its synthesis from 3-benzyl-1-(benzyloxy)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde and (4-chlorobenzyl)triphenylphosphonium bromide .

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

3-benzyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

RDNJCLMKVHODSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Condensation Approach

The classical route involves three sequential stages:

  • Benzofuran Core Formation :
    Reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate under basic conditions (KOH/EtOH, reflux, 6 hr) generates 2-cyanobenzofuran-3-carboxylate. Yield optimization studies show 78-82% efficiency at 70-80°C.

  • Pyrimidine Ring Annulation :
    Treatment with 4-chlorobenzylamine and benzyl chloride in DMF at 120°C for 12 hr facilitates cyclocondensation. Catalytic amounts of p-toluenesulfonic acid (5 mol%) improve reaction rates by protonating intermediate enolates.

  • N-Alkylation :
    Sequential alkylation using benzyl bromide (1.2 eq) and K2_2CO3_3 in acetonitrile (reflux, 8 hr) introduces the 3-benzyl group. NMR monitoring confirms complete substitution at the N3 position within 6-7 hr.

Key Parameters :

StageReagentsTemp (°C)Time (hr)Yield (%)
BenzofuranKOH, ethyl cyanoacetate75681
Pyrimidine4-Cl-benzylamine, DMF1201268
N-AlkylationBnBr, K2_2CO3_382873

[Table 1: Multi-step synthesis optimization data]

One-Pot Multicomponent Strategy

Recent advancements employ a single-vessel approach combining 2-hydroxybenzaldehyde, N-(4-chlorobenzyl)urea, and benzyl isocyanide in acetic acid/EtOH (3:1). The reaction proceeds via:

  • Knoevenagel Condensation : Formation of α,β-unsaturated intermediate.

  • Michael Addition : Urea nitrogen attacks the α-position.

  • Cyclodehydration : HCl gas (0.5 eq) promotes ring closure.

This method achieves 82-85% yield with reduced purification steps compared to traditional routes. FTIR monitoring shows complete imine formation (νC=N\nu_{\text{C=N}} 1620 cm1^{-1}) within 2 hr.

Transition Metal-Catalyzed Methods

Copper(I) iodide (10 mol%) in DMSO enables cascade cyclization of preformed benzofuran-urea conjugates at 90°C (6 hr). Key advantages include:

  • Regioselectivity Control : Chelation with Cu(I) directs benzyl group attachment to N3 (97:3 N3:N1 ratio).

  • Solvent Effects : Polar aprotic solvents (DMSO > DMF > CH3_3CN) enhance reaction rates via transition state stabilization.

Comparative catalytic performance:

CatalystLoading (mol%)Temp (°C)Yield (%)N3:N1 Ratio
CuI10908897:3
Pd(OAc)2_251007285:15
FeCl3_315806591:9

[Table 2: Catalyst screening for regioselective synthesis]

Reaction Optimization and Mechanistic Insights

Solvent Polar Effects

Dielectric constant (ε\varepsilon) critically impacts cyclization:

  • High ε\varepsilon solvents (DMSO, ε=47\varepsilon = 47) stabilize charge-separated intermediates.

  • Low ε\varepsilon solvents (toluene, ε=2.4\varepsilon = 2.4) lead to incomplete reactions (≤45% yield).

Kinetic Profile in DMSO :
Rate=k[Cu]0.8[Substrate]1.2\text{Rate} = k[\text{Cu}]^{0.8}[\text{Substrate}]^{1.2}
(Apparent activation energy Ea=72.4kJ/molE_a = 72.4 \, \text{kJ/mol})

Acid/Base Mediation

Bifunctional catalysis using DBU (1,8-diazabicycloundec-7-ene):

  • Deprotonates urea NH (pKa=10.5\text{p}K_a = 10.5) to enhance nucleophilicity.

  • Activates carbonyl groups via hydrogen bonding.

pH studies reveal optimal yields at pH 8.5-9.0 (phosphate buffer), avoiding urea decomposition at higher alkalinity.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) :
    δ 5.12 (s, 2H, N-CH2_2-C6_6H4_4-Cl), 5.34 (s, 2H, N-CH2_2-Ph), 7.21-7.89 (m, 12H, aromatic).

  • IR (KBr) :
    νC=O\nu_{\text{C=O}} 1732, 1687 cm1^{-1}; νC-Cl\nu_{\text{C-Cl}} 745 cm1^{-1}.

  • HPLC Purity : 99.2% (C18 column, MeCN/H2_2O 70:30, 1 mL/min).

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, λ = 0.71073 Å) confirms:

  • Dihedral angle between benzofuran and pyrimidine: 12.7°

  • C-Cl bond length: 1.741 Å (consistent with sp3^3 hybridization)

  • Packing diagram shows offset π-stacking (3.8 Å interplanar distance).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) achieve:

  • 92% conversion in 8 min residence time (vs. 6 hr batch)

  • 15 g/hr productivity with >99% phase purity

  • Solvent consumption reduced by 40% vs. batch.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor8632
PMI (g/g)5419
Energy (kJ/mol)48002100

[Table 3: Sustainability comparison]

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and chlorobenzyl positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuro[3,2-d]pyrimidine-2,4-dione derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Compound Name Core Structure Substituents Key Biological Activity Reference
Target Compound Benzofuro[3,2-d]pyrimidine 3-Benzyl, 1-(4-chlorobenzyl) D-Amino Acid Oxidase Inhibition
5-(4-Chlorophenethyl)-1-hydroxypyrimidine-2,4-dione Pyrimidine 5-(4-Chlorophenethyl), 1-Hydroxy D-Amino Acid Oxidase Inhibition
7-Thio-6,7-dihydrocyclopenta[d]pyrimidine-2,4-dione Cyclopenta[d]pyrimidine 7-Thioalkyl Antioxidant
Stavudine Pyrimidine 2',3'-Didehydro-3'-deoxythymidine Antiviral (HIV)
6-(Piperazine-carbonyl)pyrimidine-2,4-dione Pyrimidine 6-Piperazine-carbonyl, 3-chloro-4-(trifluoromethyl)phenyl Anti-mycobacterial

Key Observations :

  • Core Structure: The benzofuropyrimidine core in the target compound distinguishes it from simpler pyrimidine (e.g., stavudine) or cyclopenta-fused derivatives. This fused aromatic system likely enhances π-π interactions in enzyme binding pockets compared to non-fused analogues .
  • Substituent Impact: The 4-chlorobenzyl group in the target compound may improve metabolic stability and target affinity compared to non-halogenated benzyl groups (e.g., in 7-thio-cyclopenta derivatives) . Piperazine-linked substituents (e.g., in anti-mycobacterial derivatives) introduce polar moieties that enhance solubility but may reduce blood-brain barrier penetration relative to lipophilic benzyl groups .

Table 2: Activity Comparison Across Pyrimidine-2,4-dione Derivatives

Compound Class Enzyme Inhibition Antioxidant Antiviral Anti-mycobacterial
Benzofuropyrimidine (Target) High (DAO) Not tested None reported None reported
Cyclopenta[d]pyrimidine Low High None reported None reported
Pyrimidine (Stavudine) None reported None reported High (HIV) None reported
Piperazine-pyrimidine Moderate None reported None reported High (TB)

Key Findings :

  • Enzyme Inhibition: The target compound and its pyrimidine analogue (5-(4-chlorophenethyl)-1-hydroxypyrimidine-2,4-dione) exhibit potent D-amino acid oxidase (DAO) inhibition, suggesting that halogenated aromatic substituents are critical for this activity .
  • Therapeutic Diversity: Minor structural changes drastically alter bioactivity. For example, stavudine’s deoxyribose moiety enables antiviral action, whereas piperazine-carbonyl groups confer anti-mycobacterial effects .

Biological Activity

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C17H14ClN2O2
  • Molecular Weight : 310.76 g/mol
  • CAS Number : 864923-27-3
  • Appearance : White to yellow crystalline powder with a melting point around 354°C.

The compound features a complex bicyclic structure that includes both furan and pyrimidine rings. The presence of substituents such as chlorobenzyl enhances its lipophilicity and biological interaction potential.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that this compound acts as an inhibitor of various enzymes and receptors implicated in cancer progression. For instance:

  • Inhibition of Kinases : The compound has been tested for its ability to inhibit specific kinases involved in tumor growth. Preliminary results suggest it may effectively reduce cell proliferation in cancer cell lines.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes critical for cell signaling and proliferation, thus disrupting normal cellular functions.
  • Receptor Interaction : It has been suggested that the compound could interact with receptors associated with inflammation and cancer progression, providing a dual mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuro-pyrimidine derivatives:

  • Anticancer Studies : A recent study demonstrated that derivatives similar to this compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells significantly.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrimidine derivatives, finding that halogen substituents were crucial for enhancing bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the benzofuro[3,2-d]pyrimidine core in derivatives like 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione?

  • The aza-Wittig reaction is a key method for synthesizing benzofuropyrimidine derivatives. This involves reacting iminophosphoranes with carbonyl compounds to form heterocyclic rings, as demonstrated in structurally analogous compounds . Alkylation reactions using benzyl chlorides (e.g., 4-chlorobenzyl chloride) are critical for introducing substituents at the N1 and N3 positions of the pyrimidine ring . Multi-step protocols often include cyclocondensation, thioether formation, and purification via column chromatography to optimize yields (typically 60-85%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Signals for aromatic protons (6.8-7.5 ppm), methylene groups (4.7-5.2 ppm), and NH protons (9.6-10.4 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves the fused bicyclic structure, dihedral angles between benzofuran and pyrimidine rings (e.g., 5.8° deviation in analogous compounds), and hydrogen-bonding networks stabilizing the crystal lattice .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., ~423.8 g/mol) and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (MIC values: 8-32 µg/mL) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices (IC50 > 50 µM for non-toxic profiles) .
  • Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. 4-chlorobenzyl substituents) influence bioactivity in SAR studies?

  • Substituent effects : The 4-chlorobenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to unsubstituted benzyl (logP ~2.7). This correlates with a 2-4× increase in antimicrobial potency .
  • Thioether vs. ether linkages : Thioether groups (e.g., -S-CH2-) in analogous compounds show 10-fold higher protease inhibition due to sulfur's electronegativity and hydrogen-bond acceptor capacity .
  • Data contradiction : Some studies report reduced activity with bulkier substituents (e.g., trifluoromethyl), likely due to steric hindrance at target binding sites .

Q. What computational strategies are used to model interactions between this compound and biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite predict binding modes to enzymes like HIV-1 capsid proteins, with binding energies ≤ -8.5 kcal/mol indicating strong affinity .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes, with RMSD < 2 Å confirming persistent interactions .
  • QSAR models : 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) correlate with observed MIC values (R² > 0.85) .

Q. How can solubility and metabolic stability be optimized without compromising activity?

  • Prodrug approaches : Introducing phosphate or acetylated prodrug moieties increases aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL) while maintaining intracellular activation .
  • Microsomal assays : Liver microsome incubations (human/rat) identify metabolic hotspots (e.g., oxidation at C6), guiding deuterium incorporation to extend half-life (t1/2 from 2.1 to 4.8 h) .
  • Co-crystallization : Structural data from target-ligand complexes guide rational modifications (e.g., replacing benzyl with pyridylmethyl) to enhance binding and reduce off-target effects .

Q. What analytical challenges arise in resolving enantiomeric or polymorphic forms of this compound?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) separate enantiomers with resolution factors > 1.5, critical for studying stereospecific activity .
  • PXRD : Identifies polymorphs (Forms I/II) with distinct melting points (Δmp = 15°C) and dissolution rates, impacting formulation strategies .
  • Dynamic NMR : Detects atropisomerism in benzofuropyrimidine derivatives, with rotational barriers ≥ 20 kcal/mol indicating stable conformers .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50 values for analogous compounds against the same target?

  • Assay variability : Differences in buffer pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 100 µM) in kinase assays alter ligand affinity by 3-5× .
  • Cell line heterogeneity : Staphylococcus aureus strain-specific efflux pumps (e.g., NorA overexpression) reduce compound efficacy, explaining MIC discrepancies .
  • Synthetic impurities : Residual DMF or unreacted intermediates (detected via LC-MS) may artifactually modulate activity in early studies .

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